molecular formula C18H12N2O4 B12039591 2-amino-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

2-amino-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B12039591
M. Wt: 320.3 g/mol
InChI Key: VECGPYYDRAAGSV-UHFFFAOYSA-N
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Description

2-amino-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups. This compound is part of the chromene family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which combines various reactants in a single reaction vessel. This method is efficient and environmentally friendly, often using ethanol and water as solvents .

Industrial Production Methods

These methods aim to reduce waste and energy consumption, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve moderate temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-amino-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with various molecular targets. It can inhibit enzymes, disrupt cell membranes, and interfere with DNA replication. These actions are mediated through its functional groups, which can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is unique due to its combination of functional groups, which confer a wide range of biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

2-amino-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile

InChI

InChI=1S/C18H12N2O4/c1-9-6-7-13(22-9)14-11(8-19)17(20)24-16-10-4-2-3-5-12(10)23-18(21)15(14)16/h2-7,14H,20H2,1H3

InChI Key

VECGPYYDRAAGSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N

Origin of Product

United States

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